molecular formula C12H18 B043892 1,2,4-Triethylbenzene CAS No. 877-44-1

1,2,4-Triethylbenzene

Cat. No. B043892
CAS RN: 877-44-1
M. Wt: 162.27 g/mol
InChI Key: WNLWIOJSURYFIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-Triethylbenzene involves strategic chemical reactions that introduce ethyl groups to the benzene ring. Wallace et al. (2005) describe a synthetic procedure starting from benzene, through a series of steps leading to the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, showcasing the versatility of this molecule as a scaffold for molecular receptors (Wallace et al., 2005). This synthesis highlights the compound's utility in constructing complex molecular structures.

Molecular Structure Analysis

Molecular structure analysis of 1,2,4-Triethylbenzene and related derivatives reveals insights into their geometric configurations and electronic properties. The crystal structure of related compounds, as studied by Hardy et al. (1997) and others, often showcases planar layers, hexagonal pseudo-symmetry, and specific bond angles and lengths, indicating a degree of symmetry and structural rigidity within these molecules (Hardy et al., 1997).

Chemical Reactions and Properties

1,2,4-Triethylbenzene undergoes various chemical reactions, highlighting its reactivity and the influence of its ethyl substituents on its chemical behavior. For instance, the transformation of bromo and chloro derivatives of triethylbenzene into aminomethyl versions underscores its reactivity and potential for further functionalization (Wallace et al., 2005).

Physical Properties Analysis

The physical properties of 1,2,4-Triethylbenzene, including its crystalline structure, melting and boiling points, and solubility, are closely tied to its molecular structure. The packing of molecules in the solid state, as described in various crystallographic studies, is influenced by van der Waals and weak C-H···π interactions, which also affect its melting and boiling points (Samy & Alexander, 2012).

Scientific Research Applications

  • Catalysis and Nanoparticle Synthesis : It is used in the generation of Ag(I) coordination polymers and silver metallogels, which can catalyze the reduction of 4-nitrophenolate to 4-aminophenolate (Mithun Paul, Koushik Sarkar, & P. Dastidar, 2015).

  • Synthesis of Hydrocarbons : Involved in the synthesis of hydrocarbons capable of diyl formation (G. Wittig, 1980).

  • Liquid Scintillation Counting Solutions : Acts as a solvent in these solutions and is detectable in serum following exposure (E. Kenndler, C. Schwer, & J. Huber, 1989).

  • Photochemical Hydrogen Evolution : 1,2,4-triferrocenylbenzene functions as a photocatalyst for this process under visible light (T. Akiyama et al., 1986).

  • Antibacterial Metal-Organic Frameworks : The derivative 1,4-bis(1,2,4-triazol-1-ylmethyl)-2,3,5,6-tetrafluorobenzene (Fbtz) is used to build metal-organic frameworks with antibacterial properties (Zhihui Zhang et al., 2014).

  • External Surface Catalytic Modifications : The transformation of 1,2,4-trimethylbenzene can monitor modifications in HZSM-5 catalysts (H. Röger, K. P. Möller, & C. O'connor, 1997).

  • Anion Transport Research : Tris-N-arylthioureas derived from 1,2,4-triethylbenzene are effective anion carriers, potentially serving as standards in this field (H. Valkenier et al., 2015).

  • Molecular Scaffold for Receptors : 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene serves as a versatile scaffold in molecular receptor development (K. Wallace et al., 2005).

  • Neuropathy Studies in Rats : Oral administration of 1,2,4-TEB has been shown to affect motor and sensory conduction velocities in rats (F. Gagnaire, B. Marignac, & J. de Ceaurriz, 1993).

  • Assessing Biodegradation in Aquifers : Used as a tracer in anaerobic contaminated aquifers for BTEX biodegradation studies (T. Fichtner, A. Fischer, & C. Dornack, 2019).

  • Organocatalysis : Catalyzes Michael addition reactions with high stereoselectivity (J. N. Moorthy & S. Saha, 2010).

  • Building Blocks for Ligands and Polymers : Derivatives have been used for creating ligands, polymers, and supramolecular architectures due to their cooperative conformational networks (K. Kilway & J. Siegel, 2001).

  • Supramolecular Systems : Used in the design of host molecules and building blocks for macrocycles or self-assembled systems (G. Hennrich & E. Anslyn, 2002).

  • Chemical Sensing : A 1,3,5-substituted derivative was developed for the ratiometric and simultaneous estimation of Fe3+ and Cu2+ ions (D. Lee, Narinder Singh, & D. Jang, 2011).

  • Study of Microwave Spectrum and Dipole Moment : Investigated for its dense microwave spectrum and various spectroscopic constants (S. Doraiswamy & S. Sharma, 1978).

  • Scaffolding in Supramolecular Chemistry : The effect of 1,3,5-triethylbenzene scaffolds on the preorganization of binding elements in supramolecular hosts has been analyzed (Xing Wang & F. Hof, 2012).

  • Catalyst Selectivity Studies : Used to understand the selectivity of the HZSM-5 catalyst at lower conversion levels (H. Röger, K. P. Möller, & C. O'connor, 1998).

  • Selective Sensing of Iodide : A 1,3,5-substituted triethylbenzene sensor demonstrated selectivity for iodide, with its properties analyzed through UV-vis absorption and fluorescence spectroscopy (D. Lee, Narinder Singh, Min Joung Kim, & D. Jang, 2011).

  • Decay Dynamics in Photoexcitation : The decay dynamics of 1,2,4-trimethylbenzene have been investigated using time-resolved photoelectron imaging and mass spectroscopy (Zhiming Liu et al., 2015).

  • Characterization of Isolated Derivatives : 1,2,4-Triferrocenylbenzene was isolated and characterized, showcasing different properties based on isomeric variations (S. Fiorentini et al., 2006).

Future Directions

There are ongoing studies on the atmospheric oxidation mechanism of 1,2,4-trimethylbenzene3. These studies are important for understanding the environmental impact of this compound.


Please note that this information is based on the available resources and might not be up-to-date. Always refer to the most recent and reliable sources for chemical information.


properties

IUPAC Name

1,2,4-triethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-4-10-7-8-11(5-2)12(6-3)9-10/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLWIOJSURYFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075034
Record name 1,2,4-Triethylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Triethylbenzene

CAS RN

877-44-1
Record name 1,2,4-Triethylbenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triethylbenzene
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Record name 1,2,4-Triethylbenzene
Source EPA DSSTox
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Record name 1,2,4-triethylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,2,4-TRIETHYLBENZENE
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Synthesis routes and methods

Procedure details

30 grams of the reaction product of glycerine with propylene oxide to a molecular weight of about 260.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
233
Citations
A Hartwig, MAK Commission - The MAK‐Collection for …, 2002 - Wiley Online Library
The German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area has evaluated 1,2,4‐triethylbenzene [ 877‐44‐1 ], considering all …
Number of citations: 2 onlinelibrary.wiley.com
F Gagnaire, B Marignac… - Journal of applied …, 1993 - Wiley Online Library
2,4‐Triethylbenzene (1,2,4‐TEB) and 1,3,5‐triethylbenzene (1,3,5‐TEB) were administered orally to male Sprague‐Dawley rats. Experimental and appropriate control rats were …
F Agapito, RC Santos… - The Journal of Physical …, 2013 - ACS Publications
The gas-phase enthalpies of formation for a set of ortho-substituted alkylbenzenes were obtained from CCSD(T*)-F12 and W1-F12 calculations. Most values are in keeping with …
Number of citations: 5 pubs.acs.org
Y Yu, G Shao, W Zhang - Polymer Chemistry, 2021 - pubs.rsc.org
For a general responsive polymer exhibiting a thermoresponsive transition in a solvent at the upper critical solution temperature (UCST), the interaction between polymer chains and …
Number of citations: 1 pubs.rsc.org
VS Palmer, DD Tshala-Katumbay, RJ Kayton… - Toxicological …, 2005 - hero.epa.gov
We have reported the protein-reactive, chromogenic and neurotoxic properties of the aromatic and aliphatic gamma-diketone solvent metabolites 1, 2-diacetylbenzene (1, 2-DAB) and 2, …
Number of citations: 0 hero.epa.gov
DD Tshala-Katumbay, VS Palmer, MR Lasarev… - Acta …, 2006 - Springer
The chromogenic and neurotoxic γ-diketone 1,2–diacetylbenzene (1,2-DAB), but not its isomer 1,3-DAB, induces blue discoloration of tissues and urine, clustering of axonal …
Number of citations: 21 link.springer.com
PS Spencer, MS Kim, MI Sabri - International journal of hygiene and …, 2002 - Elsevier
Superfund sites that contain mixtures of aromatic and aliphatic solvents represent an undefined health hazard. After prolonged exposure to relatively high levels of certain aliphatic …
Number of citations: 37 www.sciencedirect.com
D Nightingale, F Wadsworth - Journal of the American Chemical …, 1941 - ACS Publications
Evidence from experiments in which total nitrogen fixed was estimated, as well as others in which rate of fixation was measured, shows that uptake offree nitrogen by inoculated red …
Number of citations: 6 pubs.acs.org
KV Kilway, S Deng, S Bowser, J Mudd… - Pure and applied …, 2006 - degruyter.com
Dicyano- and tricyano-substituted aromatic angular building blocks were systematically complexed with silver triflate, and their structures were determined by means of single-crystal X-…
Number of citations: 10 www.degruyter.com
JD REINHEIMER, S Taylor - The Journal of Organic Chemistry, 1954 - ACS Publications
As a part of a general study of the applicability of theFriedel and Crafts reac-tion in qualitative organic chemistry, the succinoylation of aryl hydrocarbons has been investigated. An …
Number of citations: 20 pubs.acs.org

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